4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Overview
Description
4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine is a chemical compound with the molecular formula C8H13N3O . It is a member of the 1,3,4-oxadiazole family, a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including this compound, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . The yield of the synthesized compound was reported to be 92% .Molecular Structure Analysis
The molecular structure of this compound can be confirmed through various spectral techniques, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives, including this compound, have been shown to undergo various chemical reactions, making them important for molecule planning due to their privileged structure with enormous biological potential .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various techniques. For instance, its melting point was reported to be between 115–117 °C . Further analysis can be conducted through FT-IR, 1H NMR, 13C NMR, and LC–MS .Scientific Research Applications
Antibacterial Properties
Synthesis and Antibacterial Activity : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, closely related to the compound , have been synthesized and shown to exhibit moderate to significant antibacterial activity (Khalid et al., 2016).
Antimicrobial and Biological Activities : Synthesized 1,3,4-oxadiazole derivatives, including those with a piperidine ring, demonstrated strong antimicrobial activity. A structure-activity study revealed the potential of these compounds in antimicrobial applications (Krolenko et al., 2016).
Antibacterial and Antifungal Potency : A series of 1,3,4-oxadiazoles with piperidine derivatives were synthesized and evaluated for their antimicrobial activity. They showed significant antibacterial activity and moderate antifungal activity (Vankadari et al., 2013).
Antiproliferative and Anticancer Properties
Tubulin Inhibition and Antiproliferative Agents : A new class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was discovered, acting as antiproliferative agents and tubulin inhibitors. These compounds showed potential in leukemia cell line treatment (Krasavin et al., 2014).
Promising Anticancer Agents : Novel propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents. Certain compounds in this series demonstrated strong anticancer properties (Rehman et al., 2018).
Mechanism of Action
Target of Action
Compounds with the oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that the compound may interact with multiple targets, depending on the specific disease context.
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the piperidine ring could also influence the compound’s interaction with its targets, as piperidine derivatives are known to display various pharmacological properties .
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazoles , it is likely that the compound affects multiple pathways
Pharmacokinetics
The presence of the oxadiazole and piperidine moieties could potentially influence the compound’s pharmacokinetic properties, including its bioavailability .
Result of Action
Given the compound’s potential anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal activities, it is likely that the compound induces a variety of cellular responses.
Future Directions
The development of novel 1,3,4-oxadiazole-based drugs, including 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine, is an active area of research due to their wide variety of biological activities, particularly for cancer treatment . Future research could focus on structural modifications to ensure high cytotoxicity towards malignant cells while reducing toxicity towards normal cells .
Properties
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHQWJALQCSBBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597542 | |
Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161609-79-6 | |
Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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